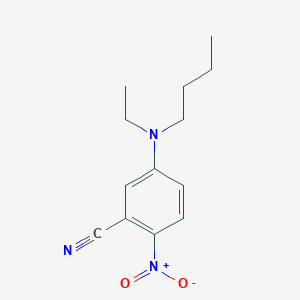

Benzonitrile, 5-(butylethylamino)-2-nitro-

Description

Contextualization within Contemporary Organic Chemistry and Materials Science

"Benzonitrile, 5-(butylethylamino)-2-nitro-" belongs to a class of "push-pull" chromophores. These molecules are characterized by an electron-donating group (the butylethylamino group) and an electron-withdrawing group (the nitro and nitrile groups) attached to a π-conjugated system (the benzene (B151609) ring). This architecture gives rise to a significant intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. researchgate.netmetu.edu.tr

The study of such molecules is a vibrant area of contemporary organic chemistry and materials science. Researchers are actively designing and synthesizing novel chromophores with tailored properties for a range of applications. researchgate.netmetu.edu.tr The insights gained from studying compounds like "Benzonitrile, 5-(butylethylamino)-2-nitro-" contribute to a deeper understanding of structure-property relationships in these systems. This knowledge is crucial for the rational design of next-generation organic materials. researchgate.net

Interdisciplinary Significance of Substituted Benzonitriles and Nitroanilines

The structural motifs present in "Benzonitrile, 5-(butylethylamino)-2-nitro-", namely substituted benzonitriles and nitroanilines, have a broad interdisciplinary significance.

Nonlinear Optics (NLO): Molecules with strong ICT character often exhibit large second-order and third-order nonlinear optical responses. researchgate.netmetu.edu.tr This makes them promising candidates for applications in photonics and optoelectronics, such as in optical switching and data storage. metu.edu.tr The combination of a strong donor and acceptor in the target molecule suggests potential for significant NLO properties.

Dye Chemistry: Nitroanilines are well-established intermediates in the synthesis of azo dyes. osti.gov The specific substitution pattern and the presence of the dialkylamino group in "Benzonitrile, 5-(butylethylamino)-2-nitro-" could impart specific color and solvatochromic properties, making it and its derivatives of interest for advanced dye applications.

Molecular Probes: The fluorescence of push-pull chromophores is often sensitive to the polarity of their environment. This property can be exploited in the development of molecular probes for studying biological systems or for use in chemical sensors. jocpr.com

Identification of Key Research Directions and Challenges for Benzonitrile (B105546), 5-(butylethylamino)-2-nitro-

While the general class of compounds is well-studied, "Benzonitrile, 5-(butylethylamino)-2-nitro-" itself presents several specific research directions and challenges:

Synthesis and Characterization: A primary challenge is the development of an efficient and scalable synthesis for this specific molecule. While general methods for N-alkylation of anilines and nucleophilic aromatic substitution on nitrobenzenes are known, optimizing a route for this particular substitution pattern is a key research goal. jocpr.comprepchem.com Following a successful synthesis, thorough characterization using modern spectroscopic and crystallographic techniques would be essential to fully understand its structural and electronic properties.

Photophysical and NLO Properties: A detailed investigation of the photophysical properties, including absorption, emission, and solvatochromism, is needed to quantify its behavior as a push-pull chromophore. Furthermore, experimental determination of its nonlinear optical coefficients would be crucial to assess its potential for applications in materials science.

Computational Modeling: Theoretical studies, such as those employing Density Functional Theory (DFT), would be invaluable for correlating the molecular structure with its electronic and optical properties. rsc.org Such studies can provide insights into the intramolecular charge transfer process and help in the design of related molecules with enhanced properties.

Data Tables

Due to the limited direct experimental data for "Benzonitrile, 5-(butylethylamino)-2-nitro-", the following tables provide expected spectroscopic data based on analogous compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (ortho to nitro) | ~8.0-8.2 | d |

| Aromatic-H (ortho to amino) | ~6.8-7.0 | dd |

| Aromatic-H (meta to both) | ~6.5-6.7 | d |

| -CH₂- (butyl) | ~3.3-3.5 | t |

| -CH₂- (ethyl) | ~3.3-3.5 | q |

| -CH₂- (butyl) | ~1.5-1.7 | m |

| -CH₂- (butyl) | ~1.3-1.5 | m |

| -CH₃ (ethyl) | ~1.1-1.3 | t |

| -CH₃ (butyl) | ~0.9-1.0 | t |

Disclaimer: These are estimated values based on data for similar substituted nitroanilines and N,N-dialkylanilines.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-CN | ~118-120 |

| C-NO₂ | ~145-150 |

| C-N(Alkyl)₂ | ~150-155 |

| Aromatic Carbons | ~105-135 |

| -CH₂- (N-Alkyl) | ~45-55 |

| Alkyl Chain Carbons | ~10-30 |

Disclaimer: These are estimated values based on data for analogous substituted benzonitriles and nitroanilines.

Table 3: Key Infrared Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | 2220-2240 |

| NO₂ (Asymmetric Stretch) | 1500-1550 |

| NO₂ (Symmetric Stretch) | 1330-1370 |

| C-N (Aromatic Amine) | 1250-1350 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-2960 |

Source: Based on general IR spectroscopy principles and data for related compounds. spectroscopyonline.comorgchemboulder.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

821776-57-2 |

|---|---|

Molecular Formula |

C13H17N3O2 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

5-[butyl(ethyl)amino]-2-nitrobenzonitrile |

InChI |

InChI=1S/C13H17N3O2/c1-3-5-8-15(4-2)12-6-7-13(16(17)18)11(9-12)10-14/h6-7,9H,3-5,8H2,1-2H3 |

InChI Key |

YKBMJQCRRSERQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Strategic Methodologies for the Preparation of Benzonitrile, 5 Butylethylamino 2 Nitro and Analogues

Retrosynthetic Analysis and Target-Oriented Synthetic Design

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to reliable forward chemical reactions. uniurb.itamazonaws.com

For Benzonitrile (B105546), 5-(butylethylamino)-2-nitro-, several key disconnections can be envisioned to deconstruct the molecule into feasible precursors. The primary bonds to consider for disconnection are the carbon-nitrogen bond of the amino group, the carbon-nitro bond, and the carbon-cyano bond.

A logical retrosynthetic approach would prioritize disconnections that lead to stable and readily available starting materials. One effective strategy begins with the disconnection of the tertiary amine side chain. This leads to a di-substituted benzonitrile precursor and N-butylethanamine. Further disconnection of the nitro and cyano groups reveals a simpler aromatic core.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-N bond of the amine): This is often a primary consideration, as the amine can be introduced via nucleophilic aromatic substitution or a coupling reaction. This disconnection leads to a precursor like 5-halo-2-nitrobenzonitrile and N-butylethanamine.

Disconnection 2 (C-NO2 bond): The nitro group is typically introduced via electrophilic aromatic substitution (nitration). periodicchemistry.commasterorganicchemistry.com Disconnecting this group points towards a 5-(butylethylamino)benzonitrile intermediate.

Disconnection 3 (C-CN bond): The cyano group can be installed through various methods, including Sandmeyer reaction or transition-metal-catalyzed cyanation of an aryl halide. rsc.orgrsc.org This disconnection suggests a precursor like 1-halo-3-(butylethylamino)-4-nitrobenzene.

The synthesis of Benzonitrile, 5-(butylethylamino)-2-nitro- can be approached through either a linear or a convergent strategy. fiveable.mewikipedia.orgpediaa.com

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction of the molecule in a sequential manner. pediaa.com | Simpler planning and execution for less complex molecules. | Lower overall yield in multi-step syntheses, longer reaction times. fiveable.meyoutube.com |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their combination. wikipedia.org | Higher overall yield, greater flexibility, and efficiency for complex molecules. uniurb.itfiveable.me | Requires more complex planning and potentially more complex coupling reactions. pediaa.com |

Innovative Catalytic Approaches in Functionalized Benzonitrile Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high selectivity and efficiency. The preparation of functionalized benzonitriles like the target compound benefits significantly from advances in transition-metal catalysis and other innovative approaches.

The introduction of the nitrile group onto an aromatic ring is a crucial step in the synthesis of benzonitriles. While traditional methods like the Sandmeyer reaction exist, transition-metal-catalyzed cyanation reactions have emerged as powerful alternatives due to their broad functional group tolerance and high efficiency. rsc.orgrsc.org

Palladium-catalyzed cyanation of aryl halides is a widely studied and effective method. rsc.org Various palladium catalysts, in conjunction with different cyanide sources, can be employed. Nickel-catalyzed cyanation has also gained prominence as a more cost-effective alternative. google.commdpi.com

| Cyanation Method | Catalyst/Reagent | Key Features |

| Palladium-Catalyzed Cyanation | Pd(0) or Pd(II) complexes, e.g., Pd(PPh3)4, Pd2(dba)3 | High functional group tolerance, applicable to aryl bromides, iodides, and triflates. rsc.org |

| Nickel-Catalyzed Cyanation | Ni(0) or Ni(II) complexes, e.g., Ni(COD)2 | Cost-effective, effective for less reactive aryl chlorides. google.commdpi.comtrea.com |

| Copper-Catalyzed Cyanation | Cu(I) salts, e.g., CuCN | Traditional method (Rosenmund-von Braun), often requires high temperatures. |

The introduction of a nitro group onto the benzonitrile scaffold is a key transformation. This is typically achieved through electrophilic aromatic substitution. periodicchemistry.commasterorganicchemistry.com The standard nitrating mixture consists of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). periodicchemistry.com The directing effects of the substituents already present on the aromatic ring will determine the position of nitration.

In the context of synthesizing Benzonitrile, 5-(butylethylamino)-2-nitro-, if the amino and cyano groups are already present, their directing effects must be considered. The amino group is a strong activating and ortho-, para-director, while the cyano group is a deactivating meta-director. The powerful directing effect of the amino group would likely dominate, guiding the nitro group to the ortho position.

While less common for simple arenes, nucleophilic aromatic substitution can also be used to introduce a nitro group, particularly on electron-deficient aromatic rings.

The formation of the C-N bond to introduce the butylethylamino group is another critical step. This can be achieved through several methods, including the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. youtube.com This reaction is known for its exceptional scope and functional group tolerance.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, especially if the aromatic ring is activated by electron-withdrawing groups like the nitro and cyano groups. In a precursor such as 5-chloro-2-nitrobenzonitrile, the chlorine atom would be susceptible to displacement by N-butylethanamine.

Recent research has also explored transition-metal-free methods for the amination of nitroarenes through C-H/N-H cross-coupling, offering a direct and regioselective approach to synthesizing substituted arylamines. nih.gov

| Amination Method | Reagents | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine (B1218219) ligand, base | Broad substrate scope, high functional group tolerance. youtube.com |

| Nucleophilic Aromatic Substitution (SNAr) | Amine, base | Effective for electron-deficient aryl halides. |

| C-H Amination of Nitroarenes | Oxidant, amine | Direct functionalization of C-H bonds, avoids pre-functionalization. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Pathways

The adoption of green chemistry principles is revolutionizing the synthesis of complex organic molecules. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the preparation of substituted benzonitriles, this involves developing cleaner reaction media, maximizing the incorporation of starting materials into the final product, and harnessing novel catalytic systems.

Traditional organic synthesis often relies on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Shifting to solvent-free conditions or using water as a reaction medium presents a sustainable alternative.

Solvent-free reactions, often conducted between neat reactants, can lead to higher reaction rates, improved selectivity, and simplified product work-up. acs.org Cyclocondensation reactions, which are crucial for building heterocyclic structures and can be analogous to steps in multi-step aromatic syntheses, are particularly successful under solvent-free conditions as they often involve the simple elimination of small molecules like water or ammonia (B1221849). acs.org For instance, the synthesis of substituted benzofurans has been achieved by reacting salicylaldehydes, amines, and alkynes under solvent-free conditions at 100°C, catalyzed by copper(I) oxide nanoparticles, demonstrating a high-yield, atom-economical pathway. researchgate.net

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have poor solubility in water, this can be overcome using techniques like micellar catalysis. acs.org For the synthesis of molecules related to the target compound, aqueous media have proven effective. For example, nitroaniline derivatives show exceptionally high reactivity in nucleophilic aromatic substitution (S(N)Ar) reactions with hydroxide (B78521) ions in aqueous solutions to produce nitrophenols. nih.gov This enhanced reactivity is attributed to the stabilization of the intermediate Meisenheimer complex by hydrogen bonding with water molecules. nih.gov The synthesis of p-nitroaniline, a related structural motif, also involves steps carried out in water, such as product precipitation and washing. azom.commagritek.com

Table 1: Comparison of Conventional vs. Aqueous Media for Aromatic Substitution

| Feature | Conventional Synthesis (Organic Solvent) | Aqueous Synthesis |

| Reaction | S(N)Ar of 4-nitrochlorobenzene with NaOH | S(N)Ar of 4-nitroaniline (B120555) with NaOH |

| Solvent | Organic Solvents (e.g., DMSO, DMF) | Water nih.gov |

| Reactivity | Nitroanilines are nearly unreactive with nucleophiles. nih.gov | Unusually high reactivity observed. nih.gov |

| Yield | Low yield (2% for 4-nitrophenol (B140041) from 4-nitrochlorobenzene). nih.gov | Quantitative yield (for 4-nitrophenol from 4-nitroaniline). nih.gov |

| Mechanism | Standard S(N)Ar mechanism. | Meisenheimer complex stabilized by hydrogen bonding with water. nih.gov |

| Environmental Impact | High, due to volatile, often toxic, organic solvents. | Low, water is a benign solvent. |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the starting materials are incorporated into the desired product. acs.org Developing atom-economical routes to the nitrile and amine functionalities is crucial for the sustainable synthesis of the target compound.

Nitrile Formation: Traditional methods for synthesizing aromatic nitriles, such as the Sandmeyer reaction, have poor atom economy due to the use of stoichiometric copper salts and the generation of significant inorganic waste. numberanalytics.com Modern methods offer more sustainable alternatives.

Dehydration of Aldoximes: This method involves the conversion of aldehydes to aldoximes, followed by dehydration to yield nitriles. The only byproduct is water, making it a highly atom-economical process. organic-chemistry.org

Cyanide-Free Routes: The van Leusen reaction uses p-tosylmethyl isocyanide (TosMIC) to convert ketones into nitriles, adding one carbon unit without the use of toxic cyanide reagents. rsc.org This reaction has been optimized for continuous flow processes, enhancing its safety and efficiency. rsc.org

Ammoxidation of Alcohols: The direct, copper-catalyzed synthesis of nitriles from alcohols and aqueous ammonia is mediated by TEMPO and oxygen. This dehydrogenation cascade is highly efficient and avoids harsh reagents. organic-chemistry.orgyoutube.com

Amine Formation: The introduction of the amino group often involves the reduction of a nitro group.

Traditional Reduction: The classic method using tin (Sn) or iron (Fe) metal in concentrated hydrochloric acid (HCl) is effective but has very poor atom economy, producing large quantities of metallic sludge. savemyexams.com

Catalytic Hydrogenation: A much more atom-economical alternative is catalytic hydrogenation, where the nitro group is reduced using hydrogen gas (H₂) over a metal catalyst (e.g., Pd, Pt, Ni). In this process, the only byproduct is water, and the catalyst can be recycled.

Table 2: Atom Economy Comparison for Nitrile and Amine Synthesis

| Transformation | Method | Reagents | Byproducts | Atom Economy |

| Ar-CHO → Ar-CN | Dehydration of Aldoxime organic-chemistry.org | Ar-CH=NOH, dehydrating agent | Water | High |

| Ar-Cl → Ar-CN | Sandmeyer Reaction numberanalytics.com | Ar-N₂⁺Cl⁻, CuCN | N₂, CuCl | Low |

| Ar-NO₂ → Ar-NH₂ | Catalytic Hydrogenation | H₂, Metal Catalyst | Water | Very High |

| Ar-NO₂ → Ar-NH₂ | Metal/Acid Reduction savemyexams.com | Sn, HCl | SnCl₂, H₂O | Very Low |

Photocatalysis and electrocatalysis are cutting-edge technologies that use light or electricity, respectively, to drive chemical reactions. These methods offer mild reaction conditions, high selectivity, and a reduced environmental footprint. researchgate.netresearchgate.net

Photocatalytic Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. researchgate.net Aryl nitriles can be synthesized from readily available starting materials like benzyl (B1604629) alcohols or methyl arenes. nih.gov In a typical system, an organic photoredox catalyst, upon irradiation with visible light, generates a reactive azide (B81097) radical from an azide salt. nih.gov This radical then abstracts a hydrogen atom from the benzylic position, initiating a cascade that leads to the formation of the nitrile. nih.gov These reactions proceed at room temperature and show good tolerance for various functional groups. nih.gov

Electrocatalytic Synthesis: Electrosynthesis uses an electric current to replace stoichiometric chemical oxidants or reductants, minimizing waste. nih.gov This technique can be applied to nitrile synthesis through the oxidation of amines. researchgate.net For example, the electrocatalytic oxidation of benzylamine (B48309) to benzonitrile can be achieved using specific anode materials. researchgate.net Furthermore, electrocatalysis enables a variety of radical-mediated reactions under exogenous-oxidant-free conditions, providing new strategies for constructing complex molecules. acs.org

Table 3: Examples of Photocatalytic and Electrocatalytic Nitrile Synthesis

| Method | Starting Material | Catalyst/Mediator | Conditions | Yield | Reference |

| Photocatalysis | Benzyl Alcohols | 4CzIPN (photocatalyst), N₃⁻ | Visible Light, O₂, Room Temp. | Good to Excellent | nih.gov |

| Photocatalysis | Methyl Arenes | 4CzIPN (photocatalyst), N₃⁻ | Visible Light, O₂, Room Temp. | Good to Excellent | nih.gov |

| Electrocatalysis | Benzylamine | Ni₂P/Ni nanomeshes | Electrochemical Oxidation | ~53% Faradaic Efficiency | researchgate.net |

| Electrocatalysis | 2-Formyl Benzonitrile + Aniline (B41778) | - (Undivided cell, graphite (B72142) electrodes) | Constant current, MeCN/Bu₄NBF₄ | 59-79% | nih.gov |

Chemo- and Regioselective Functionalization of the Aromatic Core

Controlling the position of substituents (regioselectivity) on an aromatic ring is a fundamental challenge in organic synthesis. This is particularly true for a molecule like Benzonitrile, 5-(butylethylamino)-2-nitro-, which has three different functional groups with competing directing effects. Chemo- and regioselectivity are achieved by carefully choosing the reaction sequence and employing specific synthetic methodologies.

The regiochemical outcome of aromatic substitution is governed by the electronic properties of the substituents already present on the ring.

Directed Aromatic Substitution: In electrophilic aromatic substitution (EAS), the existing groups direct incoming electrophiles to specific positions.

Amino (-NH₂) and Alkylamino (-NR₂) Groups: These are powerful activating groups that donate electron density to the ring, primarily through resonance. They are strong ortho, para-directors. numberanalytics.comnumberanalytics.com

Nitro (-NO₂) Group: This is a strongly deactivating group due to its powerful electron-withdrawing nature. It directs incoming electrophiles to the meta position. vaia.com

Nitrile (-CN) Group: This is also a deactivating, electron-withdrawing group that acts as a meta-director. uwindsor.ca

Directed ortho-Metalation (DoM): DoM is a powerful synthetic tool that overrides the usual electronic directing effects to achieve exclusive ortho-functionalization. wikipedia.org The strategy relies on a directing metalation group (DMG) on the aromatic ring, which contains a heteroatom (e.g., in an amide or carbamate (B1207046) group). wikipedia.orgbaranlab.org This DMG coordinates to a strong organolithium base, which then selectively removes a proton from the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with a wide range of electrophiles, installing a new substituent specifically at the ortho position. wikipedia.org This method provides a level of regiocontrol that is often unattainable through classical EAS. baranlab.org

Table 4: Directing Effects of Key Functional Groups in Electrophilic Aromatic Substitution

| Functional Group | Type | Ring Reactivity | Directing Effect | Reference |

| -NR₂ (Alkylamino) | Electron-Donating | Activating | ortho, para | numberanalytics.com |

| -NO₂ (Nitro) | Electron-Withdrawing | Deactivating | meta | vaia.com |

| -CN (Nitrile) | Electron-Withdrawing | Deactivating | meta | uwindsor.ca |

A plausible synthetic route to Benzonitrile, 5-(butylethylamino)-2-nitro- must strategically sequence the introduction of the functional groups to achieve the desired 1,2,4-substitution pattern. The powerful ortho, para-directing effect of the amino group and the meta-directing effect of the nitro and nitrile groups must be leveraged.

One potential strategy involves the following key steps:

Nitration: Introduction of a nitro group onto a substituted benzene (B151609) ring is typically achieved via electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. ck12.orgyoutube.com The position of nitration is dictated by the directing effects of existing substituents. For example, nitrating an aniline derivative would direct the nitro group to the ortho and para positions.

Selective Reduction: In cases where a dinitro-substituted precursor is used, one nitro group can be selectively reduced to an amine. This is often accomplished using sodium hydrogen sulfide (B99878) (NaSH), which can selectively reduce one nitro group in the presence of another, as demonstrated in the synthesis of 3-nitroaniline (B104315) from 1,3-dinitrobenzene. youtube.com

Formation of the Alkylamino Group: The butylethylamino group can be formed through several methods. A common approach is the N-alkylation of a primary or secondary aniline precursor. Alternatively, it can be introduced via a nucleophilic aromatic substitution (S(N)Ar) reaction, where butylethylamine displaces a good leaving group (like a halogen) from an activated aromatic ring. The presence of a strong electron-withdrawing group, such as a nitro group, in the ortho or para position is essential to activate the ring for S(N)Ar. numberanalytics.comnumberanalytics.com

By combining these selective reactions in a logical sequence, the complex substitution pattern of the target molecule can be constructed with high chemo- and regioselectivity. For instance, starting with an ortho/para-directing group, one could introduce the nitro group para to it, and then functionalize the position ortho to the original directing group.

Advanced Spectroscopic Characterization Techniques and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like "Benzonitrile, 5-(butylethylamino)-2-nitro-". By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them. uobasrah.edu.iq For the title compound, ¹H and ¹³C NMR spectra would confirm the presence of all constituent parts: the substituted aromatic ring, the cyano group, the nitro group, and the N-butylethylamino substituent.

Predicted chemical shifts are based on the additive effects of the substituents on the benzonitrile (B105546) core. The potent electron-withdrawing nature of the nitro and cyano groups, combined with the electron-donating effect of the tertiary amino group, creates a highly polarized aromatic system, leading to a wide dispersion of signals in both proton and carbon NMR spectra. rsc.orgresearchgate.net

While 1D NMR provides essential information, complex structures necessitate multi-dimensional NMR experiments to resolve signal overlap and definitively establish atomic connectivity. youtube.comemerypharma.comepfl.ch

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is crucial for identifying spin-spin coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). sdsu.edu For "Benzonitrile, 5-(butylethylamino)-2-nitro-", COSY would be instrumental in:

Tracing the proton-proton connectivities within the butyl and ethyl chains independently (e.g., linking the CH₃ triplets to their adjacent CH₂ multiplets).

Establishing the coupling between the aromatic protons on the benzene (B151609) ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹JCH). epfl.chsdsu.edu It is a powerful tool for assigning carbon resonances, as each cross-peak links a known proton to its corresponding carbon. This would allow for the unambiguous assignment of each protonated carbon in the butyl, ethyl, and aromatic moieties.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). youtube.comsdsu.edu This technique is vital for piecing together the entire molecular structure by connecting fragments. For the title compound, HMBC would reveal key correlations that link the different substructures:

Correlations from the N-CH₂ protons of both the butyl and ethyl groups to the aromatic carbon C5, confirming the attachment of the amino group.

Correlations from the aromatic protons to the quaternary carbons, including the cyano carbon (C1), the nitro-substituted carbon (C2), and the amine-substituted carbon (C5).

Correlations from the aromatic proton at C6 to the cyano carbon, and from the proton at C4 to C2 and C6, confirming the substitution pattern.

The following table presents the predicted NMR data based on analysis of similar substituted benzonitrile and N-alkylaniline compounds.

| Predicted ¹H and ¹³C NMR Data for Benzonitrile, 5-(butylethylamino)-2-nitro- |

| Atom Position |

| Aromatic-H4 |

| Aromatic-H6 |

| Aromatic-H3 |

| N-CH₂ (Butyl) |

| N-CH₂ (Ethyl) |

| CH₂ (Butyl) |

| CH₂ (Butyl) |

| CH₃ (Ethyl) |

| CH₃ (Butyl) |

| C1 (CN) |

| C2 (C-NO₂) |

| C3 |

| C4 |

| C5 (C-N) |

| C6 |

| N-CH₂ (Butyl) |

| N-CH₂ (Ethyl) |

| CH₂ (Butyl) |

| CH₂ (Butyl) |

| CH₃ (Ethyl) |

| CH₃ (Butyl) |

Note: Chemical shifts (δ) are hypothetical and presented in ppm relative to TMS. Actual values would be determined experimentally.

While solution NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers atomic-level insights into the structure and dynamics of materials in their solid form. nih.govwikipedia.org For "Benzonitrile, 5-(butylethylamino)-2-nitro-", ssNMR would be invaluable for characterizing its crystalline and amorphous phases. In solids, broad spectral lines arise from anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution. emory.edu

Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines, yielding high-resolution spectra from solid samples. wikipedia.orgemory.edu By analyzing the ssNMR data, one could determine:

Polymorphism: Identify the presence of different crystalline forms, which can have distinct physical properties.

Molecular Conformation: Determine the precise conformation of the butylethylamino group and the torsion angle of the nitro group relative to the benzene ring in the solid state.

Intermolecular Packing: Provide information about how molecules are arranged in the crystal lattice.

The structure of "Benzonitrile, 5-(butylethylamino)-2-nitro-" is not static. The butylethylamino group is subject to hindered rotation around the C5-N bond due to steric hindrance from the ortho nitro group and the electronic nature of the aromatic ring. This dynamic process can be studied using variable-temperature NMR, a technique known as dynamic NMR (DNMR). youtube.comrsc.org

At low temperatures, this rotation is slow on the NMR timescale, and separate signals may be observed for atoms in the butyl and ethyl groups that become non-equivalent. As the temperature increases, the rate of rotation increases. When the rate becomes comparable to the frequency difference between the signals, the peaks broaden. At higher temperatures, the rotation becomes fast, and the signals coalesce into a single, time-averaged peak. youtube.com By analyzing the line shapes of the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass, which is used to calculate a unique molecular formula, thereby confirming the identity of "Benzonitrile, 5-(butylethylamino)-2-nitro-" (C₁₃H₁₇N₃O₂).

The fragmentation of nitroaromatic compounds in a mass spectrometer is often complex, involving competitive losses of radicals and neutral molecules. bohrium.comresearchgate.net The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for nitroaromatics often involve the loss of •OH, •NO, and •NO₂ radicals. bohrium.com For alkyl-substituted aromatics, benzylic cleavage is a common pathway. whitman.edu

Tandem mass spectrometry (MS/MS) is an advanced technique that provides unparalleled detail about molecular structure by analyzing the fragmentation of a selected precursor ion. wikipedia.org In an MS/MS experiment, the molecular ion of "Benzonitrile, 5-(butylethylamino)-2-nitro-" (m/z 247) would be isolated in the first mass analyzer, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions would be analyzed in a second mass analyzer. nih.gov

This technique allows for the systematic deconstruction of the molecule, confirming the connectivity of its constituent parts. The fragmentation pattern would likely be dominated by several key processes:

Loss of the Nitro Group: Cleavage of the C-NO₂ bond, leading to the loss of •NO₂ (46 Da).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amino group is a characteristic fragmentation for amines. This would result in the loss of a propyl radical (•C₃H₇) from the butyl group, leading to a prominent fragment ion.

Loss of Alkene: McLafferty-type rearrangements or simple eliminations can lead to the loss of neutral alkene molecules (e.g., ethene from the ethyl group or butene from the butyl group).

Benzonitrile Core Fragmentation: Further fragmentation of the benzonitrile ring itself can occur, for instance, through the loss of HCN. nih.gov

| Predicted HRMS/MS Fragmentation Data for [Benzonitrile, 5-(butylethylamino)-2-nitro-]+ |

| Precursor Ion (m/z) |

| 247.1321 ([M]+•) |

| Predicted Fragment Ion (m/z) |

| 230.1056 |

| 217.1005 |

| 204.0927 |

| 201.1239 |

| 174.0920 |

| 146.0811 |

Note: The table shows predicted major fragments based on established fragmentation rules for related compounds.

To unambiguously confirm fragmentation pathways or to study reaction mechanisms, isotopic labelling can be employed. nih.govnih.gov This involves synthesizing the target molecule with one or more atoms replaced by a heavier, stable isotope (e.g., ²H (D), ¹³C, or ¹⁵N). isotope.com When the labeled compound is analyzed by mass spectrometry, the masses of any fragments containing the isotopic label will be shifted.

For "Benzonitrile, 5-(butylethylamino)-2-nitro-", several labelling strategies could provide mechanistic insights:

¹⁵N Labeling: Synthesizing the compound with ¹⁵N in the nitro group would allow for definitive tracking of fragments containing this group (e.g., loss of •¹⁵NO₂). Labeling the cyano or amino nitrogen would similarly clarify their roles in fragmentation.

²H (Deuterium) Labeling: Placing deuterium (B1214612) atoms at specific positions on the butyl or ethyl chains would help elucidate the mechanisms of hydrogen rearrangements and alkene elimination pathways. doi.org

¹³C Labeling: Incorporating ¹³C into the benzonitrile ring or the alkyl chains can help confirm skeletal rearrangements and pinpoint the origin of carbon atoms in various fragments.

By comparing the mass spectra of the labeled and unlabeled compounds, complex fragmentation cascades can be mapped out with certainty, providing a deep understanding of the molecule's gas-phase ion chemistry. rsc.orgbiorxiv.org

Vibrational Spectroscopy for Functional Group and Conformational Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups and their environment within the molecule.

The FTIR spectrum of "Benzonitrile, 5-(butylethylamino)-2-nitro-" is expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The presence of the cyano (C≡N) group would be marked by a sharp and intense band in the region of 2220-2240 cm⁻¹. The nitro (NO₂) group will display two prominent stretching vibrations: an asymmetric stretch typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ range. sfasu.edu The butylethylamino group will contribute to several regions of the spectrum. The C-N stretching vibrations of the aromatic amine are expected in the 1250-1360 cm⁻¹ region. The aliphatic C-H stretching vibrations of the butyl and ethyl groups will appear in the 2850-2960 cm⁻¹ range, while their bending vibrations will be observed at lower wavenumbers.

Table 1: Predicted FTIR Characteristic Bands for Benzonitrile, 5-(butylethylamino)-2-nitro-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretching | 2220-2240 |

| Nitro (NO₂) | Asymmetric Stretching | 1500-1570 |

| Symmetric Stretching | 1300-1370 | |

| Aromatic C-N | Stretching | 1250-1360 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 |

Raman spectroscopy offers complementary information to FTIR. The symmetric vibrations of the nitro group and the stretching of the cyano group are expected to yield strong Raman signals. chemicalbook.com Due to the push-pull nature of the molecule, with the electron-donating amino group and electron-withdrawing nitro and cyano groups, significant enhancement of the Raman signal may be observed for vibrations associated with the π-conjugated system of the benzene ring.

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that could be employed to obtain a greatly amplified Raman signal of "Benzonitrile, 5-(butylethylamino)-2-nitro-". sfasu.edu By adsorbing the molecule onto a nanostructured metallic surface (typically silver or gold), the electromagnetic field is enhanced, leading to a dramatic increase in Raman scattering intensity. This would be particularly useful for detecting low concentrations of the compound and for studying its orientation on the surface.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Chromophoric Properties

The electronic properties of "Benzonitrile, 5-(butylethylamino)-2-nitro-" are dominated by the interaction between the electron-donating and electron-withdrawing groups, which creates a "push-pull" system. This leads to the presence of low-energy electronic transitions that can be probed by UV-Vis spectroscopy.

"Benzonitrile, 5-(butylethylamino)-2-nitro-" is expected to exhibit pronounced solvatochromism, where the position of its absorption maxima in the UV-Vis spectrum shifts with the polarity of the solvent. nih.gov In nonpolar solvents, the molecule exists in a less polarized ground state. Upon excitation, there is a significant charge transfer from the butylethylamino group to the nitro and cyano groups, resulting in a highly polar excited state. In polar solvents, the polar ground state is stabilized to a greater extent than the excited state, leading to a bathochromic (red) shift in the absorption maximum. This positive solvatochromism is a hallmark of intramolecular charge transfer (ICT) compounds. acs.org

Aggregation effects could also influence the electronic absorption spectrum. At high concentrations, molecules may stack or aggregate, leading to changes in the absorption profile, such as hypochromism (decreased absorption intensity) or hyperchromism (increased absorption intensity), and potential shifts in the absorption maxima due to intermolecular interactions.

Table 2: Expected Solvatochromic Shift for Benzonitrile, 5-(butylethylamino)-2-nitro-

| Solvent Polarity | Expected Effect on Ground State | Expected Effect on Excited State | Predicted Shift in λmax |

|---|---|---|---|

| Increasing | Increased Stabilization | Greater Stabilization | Bathochromic (Red Shift) |

The parent molecule, "Benzonitrile, 5-(butylethylamino)-2-nitro-," is achiral. However, if a chiral center were introduced, for instance by using a chiral amine, the resulting enantiomers would be expected to exhibit a circular dichroism (CD) spectrum. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for determining the absolute configuration of chiral molecules and studying their conformational preferences in solution. The sign and magnitude of the Cotton effects in the CD spectrum would be sensitive to the spatial arrangement of the chromophoric groups around the chiral center.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

While no published crystal structure for "Benzonitrile, 5-(butylethylamino)-2-nitro-" is currently available, X-ray crystallography would provide the most definitive information about its three-dimensional structure in the solid state. sfasu.edu A crystallographic study would precisely determine bond lengths, bond angles, and torsion angles. It would reveal the planarity of the benzene ring and the orientation of the substituents. Of particular interest would be the C-N bond lengths of the amino and nitro groups, and the C≡N bond length, which can provide insight into the degree of electronic delocalization within the molecule. The crystal packing would also be revealed, showing any intermolecular interactions such as hydrogen bonding or π-π stacking that govern the solid-state architecture. Based on studies of similar nitro-substituted aromatic compounds, one might expect the nitro group to be slightly twisted out of the plane of the benzene ring. sfasu.edu

Table 3: Predicted Key Crystallographic Parameters for Benzonitrile, 5-(butylethylamino)-2-nitro-

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| C≡N Bond Length | ~1.15 Å | Indicator of cyano group electronic environment |

| C-NO₂ Bond Length | ~1.45 Å | Reflects the strength of the bond to the ring |

| N-O Bond Lengths | ~1.22 Å | Characteristic of the nitro group |

| C-N (amino) Bond Length | ~1.36-1.40 Å | Shorter than a typical C-N single bond due to resonance |

| Dihedral Angle (NO₂ vs. Ring) | Non-zero | Steric hindrance may cause twisting |

| Crystal Packing | - | Potential for π-π stacking and hydrogen bonding |

Computational Chemistry and Theoretical Investigations of Benzonitrile, 5 Butylethylamino 2 Nitro

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure and energy. These methods are fundamental for predicting geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure. For Benzonitrile (B105546), 5-(butylethylamino)-2-nitro-, DFT calculations would optimize bond lengths, bond angles, and dihedral angles.

These calculations also yield crucial electronic properties. The presence of a strong electron-donating group (butylethylamino) and strong electron-withdrawing groups (nitro and cyano) creates a significant intramolecular charge transfer (ICT) character. DFT is well-suited to quantify this charge separation by calculating the molecular dipole moment and mapping the electrostatic potential surface, which visually represents the electron-rich and electron-poor regions of the molecule. Studies on related molecules, such as other amino-nitro-benzene derivatives, have successfully used DFT to understand their electronic properties and spectral behavior. nih.gov

Table 1: Illustrative Data from DFT Calculations for Benzonitrile, 5-(butylethylamino)-2-nitro- (Note: The following values are representative examples of what DFT calculations would determine and are not based on published results for this specific molecule.)

| Calculated Property | Typical Method | Predicted Value | Unit |

| Ground State Energy | B3LYP/6-31G(d) | Value not available | Hartrees |

| Dipole Moment | B3LYP/6-31G(d) | Value not available | Debye |

| C≡N Bond Length | B3LYP/6-31G(d) | Value not available | Ångström (Å) |

| C-NO₂ Bond Length | B3LYP/6-31G(d) | Value not available | Ångström (Å) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than standard DFT for calculating energies and properties, albeit at a significantly greater computational expense.

For Benzonitrile, 5-(butylethylamino)-2-nitro-, these high-accuracy methods could be used to benchmark results from more economical DFT calculations. They are particularly valuable for obtaining precise values for reaction energies, activation barriers, and weak intermolecular interactions that might be involved in crystal packing or dimer formation. While full geometry optimizations with high-level ab initio methods may be computationally intensive for a molecule of this size, single-point energy calculations on DFT-optimized geometries are a common strategy to achieve a balance of accuracy and efficiency.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests the molecule is more polarizable and reactive. For a charge-transfer molecule like Benzonitrile, 5-(butylethylamino)-2-nitro-, the HOMO is typically localized on the electron-donating amino-phenyl portion, while the LUMO is centered on the electron-withdrawing nitro-benzonitrile part.

Natural Bond Orbital (NBO) analysis provides a more intuitive chemical picture by localizing the molecular orbitals into representations of lone pairs, core electrons, and bonds. NBO analysis can quantify the charge on each atom (NBO charges), offering a detailed view of the charge distribution and the extent of electron delocalization and intramolecular charge transfer.

Table 2: Key Parameters from Molecular Orbital Analysis (Note: These are parameters that would be calculated and are not published experimental or theoretical values.)

| Parameter | Description | Significance for Benzonitrile, 5-(butylethylamino)-2-nitro- |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to electronic transitions, polarizability, and chemical reactivity. |

| NBO Charges | Charge assigned to individual atoms | Quantifies the intramolecular charge transfer from the butylethylamino group to the nitro and cyano groups. |

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. MD uses classical mechanics to solve Newton's equations of motion for a system, providing insight into dynamic processes and bulk properties.

The properties of Benzonitrile, 5-(butylethylamino)-2-nitro- are expected to be highly sensitive to its environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, is common in molecules with strong intramolecular charge transfer character. nih.gov MD simulations are an ideal tool to study these solvent effects.

By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or hexane), one can observe how the solvent reorganizes around the solute. This allows for the study of solvation dynamics—how the solvent shell responds to a change in the solute's electronic state, such as after photoexcitation. Theoretical investigations on similar dialkoxyphenyl or amino-nitro-benzene systems have shown that changes in solvent polarity can significantly shift absorption and fluorescence spectra, an effect that can be modeled and quantified through a combination of MD and quantum chemical calculations (e.g., TD-DFT). nih.govnih.govrsc.org

Molecules with large dipole moments and planar aromatic rings, like Benzonitrile, 5-(butylethylamino)-2-nitro-, have the potential to self-assemble into ordered structures or aggregates in solution or in the solid state. These aggregates are held together by non-covalent intermolecular interactions, such as π-π stacking of the benzene (B151609) rings and dipole-dipole interactions.

MD simulations can be used to explore the likelihood and structure of such aggregates. By simulating multiple solute molecules at a given concentration, researchers can observe whether they remain isolated or form dimers, trimers, or larger clusters. These simulations can predict the preferred orientation of the molecules within an aggregate and calculate the binding free energy, providing a measure of the aggregate's stability. Such studies are crucial for understanding concentration-dependent effects on spectroscopic properties and for designing materials where controlled aggregation is desired.

Prediction of Spectroscopic Properties and Validation with Experimental Data

A pertinent example is the computational study of 4-Amino-3-Nitrobenzonitrile, a molecule that shares the key functional groups of an amino group and a nitro group attached to a benzonitrile core. ims.ac.jp TD-DFT calculations performed on such molecules can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals. ims.ac.jp These calculations typically involve optimizing the ground-state geometry of the molecule and then computing the vertical excitation energies to various excited states. researchgate.net

For a molecule like Benzonitrile, 5-(butylethylamino)-2-nitro-, the UV-Vis spectrum is expected to be dominated by π→π* transitions. ims.ac.jp The presence of the electron-donating butylethylamino group and the electron-withdrawing nitro and cyano groups leads to a significant intramolecular charge transfer (ICT) character in the electronic transitions. ucsb.edu This ICT nature is crucial for the molecule's photophysical properties.

The following table presents hypothetical TD-DFT calculation results for the primary electronic transitions of Benzonitrile, 5-(butylethylamino)-2-nitro-, based on findings for similar molecules. ims.ac.jp

| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.25 | 381 | 0.45 | HOMO → LUMO |

| S0 → S2 | 3.88 | 319 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 4.52 | 274 | 0.28 | HOMO → LUMO+1 |

Note: This table is illustrative and based on data for analogous compounds.

Validation with Experimental Data

The accuracy of these theoretical predictions is contingent on validation against experimental data. rug.nl Experimentally, the UV-Vis spectrum of the compound would be measured in a suitable solvent, and the λmax values would be compared with the calculated wavelengths. researchgate.net Discrepancies between the theoretical and experimental values can arise from several factors, including the choice of the DFT functional and basis set, as well as solvent effects that may not be perfectly modeled by the computational method. ims.ac.jp

Similarly, theoretical fluorescence spectra can be predicted by optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition back to the ground state (S0). The difference in energy corresponds to the emission wavelength. Comparing the predicted and experimentally measured fluorescence spectra allows for the validation of the computational model and provides a more complete picture of the molecule's photophysical properties.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational transition state analysis is an indispensable tool for understanding the mechanisms of chemical reactions at a molecular level. scm.com By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy intermediates that connect reactants and products. researchgate.net This analysis provides critical information about the feasibility and kinetics of a reaction.

Degradation: Reduction of the Nitro Group

A common degradation pathway for nitroaromatic compounds is the reduction of the nitro group to an amino group. This transformation is of significant industrial importance for the synthesis of anilines. researchgate.net For Benzonitrile, 5-(butylethylamino)-2-nitro-, this reaction would yield 2-amino-5-(butylethylamino)benzonitrile. The reaction typically proceeds through a series of intermediates, including nitroso and hydroxylamino species. acs.org

A hypothetical energy profile for the reduction of the nitro group, based on studies of similar nitroarenes, can be computationally modeled. nih.gov This would involve calculating the relative energies of the reactant, intermediates, transition states, and the final product.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactant: Benzonitrile, 5-(butylethylamino)-2-nitro- | 0.0 |

| 2 | Transition State 1 | +25.5 |

| 3 | Intermediate: Nitroso derivative | +5.2 |

| 4 | Transition State 2 | +15.8 |

| 5 | Intermediate: Hydroxylamino derivative | -10.3 |

| 6 | Transition State 3 | +8.1 |

| 7 | Product: 2-amino-5-(butylethylamino)benzonitrile | -45.7 |

Note: This table is illustrative and presents a hypothetical energy profile.

Derivatization: Electrophilic Aromatic Substitution

The electron-donating butylethylamino group activates the aromatic ring towards electrophilic substitution. Further derivatization, such as halogenation or nitration, could be investigated computationally. For instance, the introduction of a bromine atom would likely occur at a position ortho or para to the strongly activating amino group. A computational study would involve modeling the attack of an electrophile (e.g., Br+) and mapping the energy profile to determine the most favorable substitution pattern.

Many synthetic transformations involving benzonitrile derivatives are facilitated by catalysts. Computational chemistry can be employed to elucidate the detailed mechanism of these catalytic cycles. For example, the synthesis of a derivative of Benzonitrile, 5-(butylethylamino)-2-nitro- through a cross-coupling reaction can be modeled.

A hypothetical catalytic cycle for a Suzuki coupling reaction to introduce a new substituent at a specific position on the benzonitrile ring would involve several key steps: oxidative addition, transmetalation, and reductive elimination. Computational analysis would focus on determining the structures and energies of the catalyst in its various oxidation states and the intermediates formed throughout the cycle. This provides insights into the rate-limiting step and helps in optimizing the catalyst and reaction conditions for improved efficiency and selectivity.

Photophysical and Optoelectronic Properties of Benzonitrile, 5 Butylethylamino 2 Nitro

Fluorescence and Phosphorescence Spectroscopy

Push-pull chromophores like Benzonitrile (B105546), 5-(butylethylamino)-2-nitro- are anticipated to exhibit solvent-dependent fluorescence. Upon photoexcitation, the molecule is promoted to a Franck-Condon excited state, which can then relax through two primary emissive pathways. This typically results in dual fluorescence, consisting of a higher-energy band from a Locally Excited (LE) state and a lower-energy, significantly red-shifted band from an Intramolecular Charge Transfer (ICT) state. rsc.orgscispace.com

The LE emission is characteristic of the aniline-like part of the molecule and is more prominent in non-polar solvents. In contrast, the ICT emission arises from a state with substantial charge separation, where electron density has moved from the butylethylamino group to the nitrobenzonitrile portion of the molecule. rsc.org This highly polar state is stabilized by polar solvents, leading to a pronounced bathochromic (red) shift and an increase in the intensity of the ICT fluorescence band as solvent polarity increases. nih.gov Phosphorescence, resulting from a spin-forbidden transition from an excited triplet state, is generally a less efficient decay pathway for such flexible molecules at room temperature and is more likely to be observed only in rigid, low-temperature matrices.

The efficiency of the fluorescence processes is quantified by the fluorescence quantum yield (ΦF), while the duration the molecule spends in the excited state is measured by the fluorescence lifetime (τ). For Benzonitrile, 5-(butylethylamino)-2-nitro-, it is predicted that the quantum yields and lifetimes of the LE and ICT states will be highly dependent on the solvent environment.

In non-polar solvents, the LE emission would be dominant with a relatively high quantum yield. As solvent polarity increases, the efficiency of the ICT process is enhanced, leading to a higher quantum yield for the ICT state and a corresponding decrease (quenching) of the LE state's quantum yield. nih.govnih.gov The lifetime of the ICT state is also expected to be sensitive to the solvent.

The following table presents hypothetical, yet scientifically plausible, photophysical data for Benzonitrile, 5-(butylethylamino)-2-nitro- in different solvents, based on trends observed for structurally related aminobenzonitriles like 4-(dimethylamino)benzonitrile (B74231) (DMABN). researchgate.netthermofisher.com

Table 1: Estimated Photophysical Properties of Benzonitrile, 5-(butylethylamino)-2-nitro- in Various Solvents Disclaimer: The following data are estimated based on the properties of analogous compounds and are intended for illustrative purposes.

| Solvent | State | Emission λmax (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) |

|---|---|---|---|---|

| n-Hexane (Non-polar) | LE | ~380 | ~0.1 | ~1.5 |

| ICT | ~480 | <0.01 | - | |

| Acetonitrile (B52724) (Polar) | LE | ~385 | <0.01 | - |

| ICT | ~550 | ~0.2 | ~3.0 |

The key to the photophysics of Benzonitrile, 5-(butylethylamino)-2-nitro- is the dynamics of the ICT process. The most widely accepted model for this phenomenon in related aminobenzonitriles is the Twisted Intramolecular Charge Transfer (TICT) model. nih.govrsc.org

According to the TICT model, the process unfolds as follows:

Photoexcitation: The molecule absorbs a photon, promoting it from the ground state (S0) to an excited state, initially a locally excited (LE) state.

Structural Relaxation (Twisting): In the excited state, the butylethylamino group rotates around the C-N bond that connects it to the phenyl ring. This twisting motion electronically decouples the donor and acceptor moieties.

Charge Transfer: This perpendicular, or "twisted," conformation facilitates a near-complete transfer of an electron from the amino group to the nitro- and cyano-substituted phenyl ring, forming the highly polar TICT state.

Emission or Relaxation: The molecule can then relax by emitting a low-energy photon (ICT fluorescence) or through non-radiative pathways.

This entire process is exceptionally fast, often occurring on the femtosecond to picosecond timescale. nih.gov The stabilization of the polar TICT state by polar solvents provides the thermodynamic driving force for the twisting motion and is why the ICT emission is dominant in such environments. rsc.org

Non-Linear Optical (NLO) Phenomena and Potential for Advanced Materials

Molecules like Benzonitrile, 5-(butylethylamino)-2-nitro-, which possess a D-π-A structure and exhibit significant ICT, are prime candidates for applications in nonlinear optics. nih.govnovapublishers.com NLO materials can alter the properties of light passing through them, which is a critical function for technologies in telecommunications, optical computing, and high-speed data modulation. novapublishers.com The large difference in dipole moment between the less polar ground state and the highly polar ICT excited state is the molecular origin of a strong second-order NLO response.

A key second-order NLO effect is Second Harmonic Generation (SHG), where a material converts incoming laser light of a certain frequency to light at exactly twice that frequency (e.g., converting infrared light to visible light). At the molecular level, this property is described by the first hyperpolarizability (β). nih.govrsc.org For a bulk material to exhibit SHG, the constituent molecules must crystallize in a non-centrosymmetric arrangement to avoid cancellation of the effect. rsc.orgacs.org

Given its strong push-pull nature, Benzonitrile, 5-(butylethylamino)-2-nitro- is predicted to have a large first hyperpolarizability value. Its SHG efficiency would be highly dependent on its solid-state packing.

Table 2: Predicted Second-Order NLO Properties of Benzonitrile, 5-(butylethylamino)-2-nitro- Disclaimer: The following data are estimated based on the properties of analogous compounds and are intended for illustrative purposes.

| Compound | First Hyperpolarizability (β) (10-30 esu) | Predicted SHG Efficiency (vs. Urea) |

|---|---|---|

| Urea (standard) | ~0.38 | 1 |

| p-Nitroaniline | ~34.5 | ~150 |

| Benzonitrile, 5-(butylethylamino)-2-nitro- | Large (Predicted) | High (Predicted) |

The predicted strong NLO response of Benzonitrile, 5-(butylethylamino)-2-nitro- is a direct consequence of its molecular structure: northwestern.edu

Electron Donor: The tertiary butylethylamino group is a potent electron donor (+M/+I effect). The alkyl groups enhance its donating strength compared to a primary or secondary amine.

π-Conjugated Bridge: The phenyl ring serves as an efficient bridge, facilitating the delocalization of π-electrons and communication between the donor and acceptor groups.

Electron Acceptors: The molecule benefits from two powerful electron-withdrawing groups. The nitro group (-NO₂) is one of the strongest electron acceptors used in NLO chromophores. The cyano group (-CN) also acts as a strong acceptor. Their combined effect creates a powerful "pull" on the electron density. acs.orgacs.org

Substitution Pattern: The donor is located para to the cyano group and ortho to the nitro group. This arrangement ensures a strong, directional charge transfer across the long axis of the molecule, which is a critical factor for maximizing the first hyperpolarizability (β). acs.org

Photoreactivity and Photodegradation Mechanisms

Nitroaromatic compounds are known to be photoreactive. nih.gov Under UV irradiation, the primary photodegradation pathway often involves the cleavage of the carbon-nitro (C-NO₂) bond. researchgate.net This can lead to the formation of nitrogen oxides (NO or NO₂) and a highly reactive aryl radical, initiating a cascade of further reactions. researchgate.net

In environmental or aqueous settings, especially in the presence of photocatalysts like titanium dioxide (TiO₂) or oxidizing agents like hydrogen peroxide (H₂O₂), the degradation can be more extensive. nih.govacs.org These advanced oxidation processes generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to hydroxylation, ring-opening, and eventual mineralization into CO₂, water, and inorganic ions like nitrate (B79036). nih.govacs.orgnih.gov The presence of the amino group could potentially offer alternative reaction pathways, but the nitro group is generally considered the most photolabile site on the molecule. nih.gov

Photoinduced Electron Transfer (PET) and Photoisomerization.

The "push-pull" nature of "Benzonitrile, 5-(butylethylamino)-2-nitro-" strongly influences its excited-state dynamics, making photoinduced electron transfer (PET) a key process. Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating butylethylamino group to the electron-withdrawing nitro and cyano moieties. This intramolecular charge transfer (ICT) is a fundamental characteristic of such chromophores.

The solvent polarity plays a crucial role in the photophysics of push-pull systems. In polar solvents, the charge-separated excited state is stabilized, which can lead to more pronounced solvatochromism—a shift in absorption or emission spectra with changing solvent polarity. This behavior is indicative of a larger dipole moment in the excited state compared to the ground state, a hallmark of ICT. Studies on related push-pull molecules demonstrate that an increase in solvent polarity often results in a bathochromic (red) shift in the fluorescence emission spectrum, signifying the stabilization of the polar excited state.

To illustrate the influence of substituents on the photophysical properties of related systems, the following table presents data for analogous push-pull compounds.

| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent |

| 2-(dimethylamino)-6-naphthonitrile | 340 | 450 | Acetonitrile |

| 6-propionyl-2-(dimethylamino)naphthalene | 365 | 525 | Acetonitrile |

This table presents representative data for analogous push-pull compounds to illustrate photophysical principles.

Environmental Photochemistry and Transformation Pathways.

The environmental fate of "Benzonitrile, 5-(butylethylamino)-2-nitro-" upon exposure to sunlight is governed by photochemical transformation processes. Nitroaromatic compounds are a class of chemicals of significant environmental concern due to their potential toxicity and role in atmospheric chemistry. umich.edu Their degradation in the environment is often initiated by the absorption of solar radiation.

The primary photochemical processes for nitroaromatics in aqueous environments can be complex. Direct photolysis may occur if the compound absorbs light in the solar spectrum (wavelengths > 290 nm). The presence of the nitro group and the extended conjugation in "Benzonitrile, 5-(butylethylamino)-2-nitro-" suggest that it likely absorbs in the UV-A and possibly the visible region.

Indirect photolysis is another critical transformation pathway. This process involves the reaction of the compound with photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and hydrated electrons. In natural waters, dissolved organic matter and nitrate/nitrite ions are important sources of these reactive species. The photolysis of nitrate and nitrite, for example, can produce •OH radicals and various nitrating agents, which can lead to further transformation of the parent molecule. umich.edu

The expected environmental transformation pathways for "Benzonitrile, 5-(butylethylamino)-2-nitro-" include:

Reduction of the nitro group: One of the most common photochemical reactions for nitroaromatics is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. This can proceed through a series of single-electron transfer steps.

Hydroxylation of the aromatic ring: Reaction with photogenerated hydroxyl radicals can lead to the addition of -OH groups to the benzene (B151609) ring, forming nitrophenol-like derivatives.

Degradation of the alkylamino side chain: The butylethylamino group can also be susceptible to oxidative degradation.

Photonitration: In waters containing nitrate or nitrite, further nitration of the aromatic ring is a possibility, leading to the formation of dinitro compounds. umich.edu

| Parent Compound Class | Transformation Pathway | Potential Product(s) |

| Nitroaromatics | Nitro group reduction | Nitrosoaromatics, Aminoaromatics |

| Nitroaromatics | Ring hydroxylation | Nitrophenols |

| Nitroaromatics | Photonitration | Dinitroaromatics |

This table illustrates general environmental photochemical transformation pathways for the class of nitroaromatic compounds.

Reactivity, Derivatization, and Functionalization of Benzonitrile, 5 Butylethylamino 2 Nitro

Chemical Transformations at the Nitrile Moiety

The benzonitrile (B105546) group is a versatile functional handle for synthesizing a wide range of organic compounds. wikipedia.orgresearchgate.net Its transformations typically involve reactions that break the carbon-nitrogen triple bond or utilize its dipolar nature.

Hydrolysis: The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions. lumenlearning.comlibretexts.org In acidic hydrolysis, the nitrile is heated with a mineral acid like hydrochloric acid, which protonates the nitrogen, making the carbon more susceptible to nucleophilic attack by water. lumenlearning.com This process typically leads to the formation of the corresponding carboxylic acid, 5-(butylethylamino)-2-nitrobenzoic acid, and an ammonium (B1175870) salt. libretexts.org Conversely, base-catalyzed hydrolysis, often performed by heating with sodium hydroxide (B78521), initially forms the carboxylate salt and ammonia (B1221849) gas. libretexts.orgyoutube.com The intermediate amide, 5-(butylethylamino)-2-nitrobenzamide, can sometimes be isolated under milder conditions. youtube.com The rate of hydrolysis can be influenced by the substituents on the benzene (B151609) ring. znaturforsch.com

Reduction: The nitrile group is readily reduced to a primary amine (aminomethyl group). Common methods for this transformation include catalytic hydrogenation and reduction with metal hydrides. libretexts.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum, or Raney nickel requires high pressure and temperature. libretexts.org A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an acidic workup, also effectively converts the nitrile to the corresponding benzylamine (B48309), yielding [5-(butylethylamino)-2-nitrophenyl]methanamine. libretexts.org It is crucial to select a reduction method that does not simultaneously reduce the nitro group, unless that is the desired outcome.

Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, reaction with nitrile imines, which can be generated in situ from tetrazoles, leads to the formation of five-membered heterocycles like 1,2,4-triazoles. oup.com Another significant cycloaddition is the [3+2] reaction with azides, often catalyzed by metal complexes, to form tetrazoles. technion.ac.il Photochemical [2+2] cycloadditions with alkenes are also a known reaction for benzonitriles, although this may be less specific. acs.org

| Transformation | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Acid Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | Carboxylic Acid | libretexts.org |

| Base Hydrolysis | Aqueous NaOH or KOH, heat (reflux) | Carboxylate Salt | libretexts.org |

| Reduction to Amine | 1. LiAlH₄ in ether; 2. H₃O⁺ workup | Primary Benzylamine | libretexts.org |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, high T/P | Primary Benzylamine | libretexts.org |

| [3+2] Cycloaddition | NaN₃, catalyst (e.g., ZnCl₂) | Tetrazole | technion.ac.il |

| [3+2] Cycloaddition | Nitrile Imine (from tetrazole) | 1,2,4-Triazole | oup.com |

The reactivity of the nitrile group, particularly when positioned ortho to a nitro group, facilitates the synthesis of various nitrogen-containing heterocycles. nih.govrsc.orgorganic-chemistry.orgnih.gov The reduction of the adjacent nitro group to an amine creates a 1,2-disubstituted aromatic system (an amino-nitrile) which is a prime precursor for cyclization reactions. For example, condensation of the resulting 2-amino-5-(butylethylamino)benzonitrile with appropriate reagents can lead to the formation of fused heterocyclic systems such as quinazolines or benzodiazepines. The specific heterocycle formed depends on the co-reactant used in the condensation step.

Reactions Involving the Amine Functionality

The tertiary butylethylamino group is a strong electron-donating group that significantly influences the aromatic ring's reactivity. As a tertiary amine, it is generally stable but can undergo specific reactions at the nitrogen atom or influence electrophilic substitution on the ring. uobasrah.edu.iq

As a tertiary amine, the butylethylamino group is not susceptible to acylation or standard condensation reactions that require an N-H bond. However, it can be alkylated. Reaction with an alkyl halide (e.g., methyl iodide) would lead to the formation of a quaternary ammonium salt, [5-cyano-4-nitro-N-ethyl-N-propyl-N-butylanilinium iodide]. Such salts can have different solubility and electronic properties compared to the parent amine. mnstate.edu

While direct acylation at the nitrogen is not possible, the powerful activating effect of the amine directs electrophilic aromatic substitution to the ortho and para positions relative to itself (positions 4 and 6). However, position 4 is already substituted by the nitro group, and position 6 is sterically hindered, making further electrophilic substitution on the ring challenging.

Oxidation: Tertiary aromatic amines can be oxidized under specific conditions. Strong oxidizing agents can lead to complex reactions, including potential N-dealkylation or the formation of N-oxides. The formation of an N-oxide, [5-(N-butyl-N-ethyl-oxido-ammonio)-2-nitrobenzonitrile], would significantly alter the electronic properties of the substituent.

Reduction: The tertiary amine functionality itself is resistant to reduction under standard conditions. However, aggressive conditions might lead to cleavage of the N-alkyl bonds, a process known as dealkylation.

A notable reaction involving tertiary aromatic amines like N,N-dimethylaniline is nitrosation. Reaction with nitrous acid (generated from NaNO₂ and a strong acid) can lead to electrophilic substitution on the activated aromatic ring, typically at the para position, to yield a C-nitroso compound. uobasrah.edu.iqgoogle.com For the title compound, this would likely occur at position 6, yielding "Benzonitrile, 5-(butylethylamino)-6-nitroso-2-nitro-".

Transformations of the Nitro Group

The reduction of an aromatic nitro group is one of the most fundamental and widely used transformations in organic synthesis. wikipedia.orgmasterorganicchemistry.com This reaction converts the strongly electron-withdrawing nitro group into a versatile, electron-donating amino group, which dramatically alters the molecule's chemical properties and opens up numerous synthetic possibilities. masterorganicchemistry.com

For "Benzonitrile, 5-(butylethylamino)-2-nitro-", selective reduction of the nitro group without affecting the nitrile is highly feasible and synthetically valuable. stackexchange.comreddit.com This transformation would yield "5-(butylethylamino)-2-aminobenzonitrile".

Common methods for this selective reduction include:

Metal-Acid Systems: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) is a classic and effective method. masterorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) is particularly mild and chemoselective, preserving sensitive groups like nitriles. stackexchange.comreddit.com

Catalytic Hydrogenation: This method can be tuned for selectivity. While aggressive hydrogenation can reduce both the nitro and nitrile groups, using specific catalysts like platinum on carbon (Pt/C) or poisoned catalysts (e.g., Lindlar catalyst) under controlled hydrogen pressure can selectively reduce the nitro group. stackexchange.comresearchgate.netcommonorganicchemistry.com Palladium catalysts are sometimes too aggressive and may also reduce the nitrile. stackexchange.com

Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for selective nitro group reduction, especially in cases where acidic conditions are not desirable. wikipedia.orgcommonorganicchemistry.com

| Reagent System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| SnCl₂·2H₂O / Ethanol | Reflux | High chemoselectivity, tolerates nitriles and esters | stackexchange.comreddit.com |

| Fe / HCl or NH₄Cl | Aqueous, heat | Cost-effective, industrially applicable | wikipedia.orgmasterorganicchemistry.com |

| H₂ / Pt/C | Low H₂ pressure, controlled temperature | Cleaner workup, avoids metal salt waste | stackexchange.com |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/alcoholic solution, heat | Mild, useful for sensitive substrates | reddit.com |

The resulting product, an ortho-aminobenzonitrile derivative, is a valuable intermediate for synthesizing heterocyclic compounds like quinazolines and benzodiazepines, as mentioned previously.

Selective Reduction to Amino and Other Nitrogen-Containing Functions